
2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine, also known as CP-945,598, is a chemical compound that has been studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine involves the inhibition of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of endocannabinoids, which are lipid signaling molecules that play a role in pain modulation, inflammation, and neurological function. By inhibiting FAAH, 2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine increases the levels of endocannabinoids, which can lead to analgesic, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects
2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of pain, 2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine has been shown to reduce pain behaviors and increase pain thresholds. Additionally, 2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine has been shown to reduce inflammation in animal models of inflammation. Furthermore, 2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine has been studied for its potential neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine in lab experiments is its specificity for FAAH inhibition. 2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine has been shown to have minimal off-target effects, which can improve the reliability of experimental results. However, one limitation of using 2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound in certain experimental paradigms.
Future Directions
There are several future directions for research on 2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine. One area of interest is the potential use of 2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine in the treatment of chronic pain. Additionally, 2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine has been studied for its potential use in the treatment of neurological disorders, and further research in this area is needed. Furthermore, the development of more soluble analogs of 2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine could improve its utility in lab experiments. Finally, the long-term effects of FAAH inhibition by 2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine on endocannabinoid signaling and other physiological processes should be further investigated.
Synthesis Methods
The synthesis of 2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine involves several steps. The first step is the reaction of 2-chloropyridine with sodium hydride to produce 2-chloropyridine-5-carboxylic acid. The second step involves the reaction of 2-chloropyridine-5-carboxylic acid with 1-propyl-3,6-dihydro-2H-pyridin-4-ylamine to produce 2-chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine. The final step involves the purification of the compound through column chromatography.
Scientific Research Applications
2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine has been studied for its potential therapeutic applications in several areas, including pain management, inflammation, and neurological disorders. In preclinical studies, 2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine has been shown to have analgesic effects in animal models of acute and chronic pain. Additionally, 2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine has been shown to have anti-inflammatory effects in animal models of inflammation. Furthermore, 2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2/c1-2-7-16-8-5-11(6-9-16)12-3-4-13(14)15-10-12/h3-5,10H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQVZVPFEYUFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=CC1)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2705342.png)

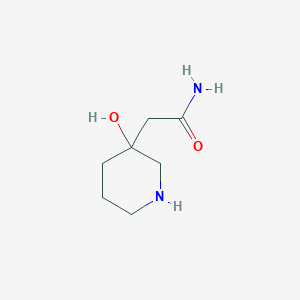
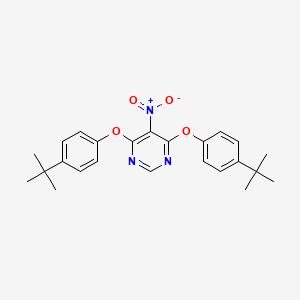
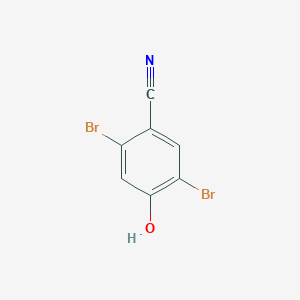

![8-bromo-3-methyl-7-[2-(3-nitrophenyl)-2-oxoethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705352.png)
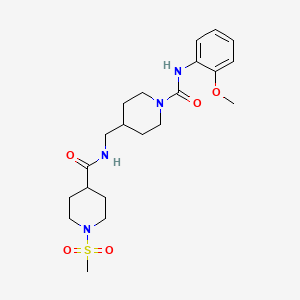
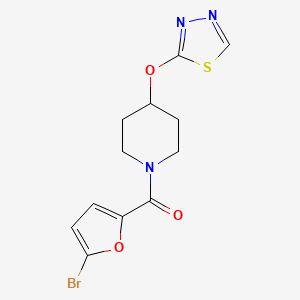


![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one](/img/structure/B2705358.png)
